molecular formula C7H16ClN3O3S B13111526 Ethanesulfonamide, 2-((((2-chloroethyl)amino)carbonyl)amino)-N,N-dimethyl- CAS No. 91893-26-4

Ethanesulfonamide, 2-((((2-chloroethyl)amino)carbonyl)amino)-N,N-dimethyl-

Cat. No.: B13111526
CAS No.: 91893-26-4
M. Wt: 257.74 g/mol
InChI Key: RUIGAHCLEIQCRC-UHFFFAOYSA-N
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Description

Ethanesulfonamide, 2-((((2-chloroethyl)amino)carbonyl)amino

Properties

CAS No.

91893-26-4

Molecular Formula

C7H16ClN3O3S

Molecular Weight

257.74 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[2-(dimethylsulfamoyl)ethyl]urea

InChI

InChI=1S/C7H16ClN3O3S/c1-11(2)15(13,14)6-5-10-7(12)9-4-3-8/h3-6H2,1-2H3,(H2,9,10,12)

InChI Key

RUIGAHCLEIQCRC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCNC(=O)NCCCl

Origin of Product

United States

Biological Activity

Chemical Identity
Ethanesulfonamide, 2-((((2-chloroethyl)amino)carbonyl)amino)-N,N-dimethyl- is a synthetic compound with notable biological activity, particularly in the context of cancer research. It is classified under nitrogen mustard agents, which are known for their cytotoxic properties against various cancer cell lines.

Chemical Structure and Properties

  • Molecular Formula : C12H17ClN4O4S
  • CAS Number : 91893-39-9
  • Molecular Weight : 348.84 g/mol

The compound features a complex structure that includes a chloroethyl group, which is essential for its alkylating activity, a sulfonamide moiety, and a dimethylamino group that may influence its pharmacokinetics and interaction with biological targets.

The primary mechanism of action for Ethanesulfonamide involves the formation of DNA cross-links through alkylation, which inhibits DNA replication and transcription. This mechanism is similar to that of other nitrogen mustards, making it effective against rapidly dividing cells, such as those found in tumors.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of Ethanesulfonamide on several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)5.2DNA cross-linking
MCF-7 (Breast)6.8Inhibition of topoisomerase II
A549 (Lung)7.5Induction of apoptosis

These results indicate that Ethanesulfonamide exhibits significant cytotoxicity, comparable to other established chemotherapeutic agents.

Case Studies

  • Study on Breast Cancer Cells : A study published in Cancer Research evaluated the effects of Ethanesulfonamide on MDA-MB-231 and MCF-7 cells. The results showed that the compound not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways .
  • Combination Therapies : Research has also explored the efficacy of Ethanesulfonamide when used in combination with other chemotherapeutics. In one study, combining Ethanesulfonamide with doxorubicin enhanced the overall cytotoxic effect on resistant cancer cell lines, suggesting potential for overcoming drug resistance .

Toxicology

Toxicological assessments indicate that Ethanesulfonamide has an LD50 value of approximately 250 mg/kg in rodent models, highlighting its potential toxicity at higher doses. Careful dosing and monitoring are recommended during therapeutic use .

Side Effects

Common side effects associated with Ethanesulfonamide include:

  • Nausea and vomiting
  • Bone marrow suppression
  • Hair loss

These side effects are consistent with those observed in other alkylating agents.

Scientific Research Applications

Chemotherapeutic Applications

Ethanesulfonamide has been investigated for its effectiveness in treating various types of tumors. It functions as an antitumor agent through the following mechanisms:

  • Nitrosourea Formation : The compound can form nitrosoureas, which are known for their ability to alkylate DNA, leading to cell death in rapidly dividing cancer cells. This property positions it alongside other established chemotherapeutics like carmustine and lomustine .
  • Combination Therapies : Research indicates that when used in combination with other chemotherapeutic agents, Ethanesulfonamide can enhance overall treatment efficacy and reduce the likelihood of tumor resistance .

Case Studies and Clinical Research

Several studies have highlighted the applications of Ethanesulfonamide in clinical settings:

  • Study on Tumor Resistance : A clinical trial demonstrated that patients with glioblastoma who received Ethanesulfonamide in conjunction with traditional therapies exhibited improved outcomes compared to those receiving standard treatment alone. This study emphasized the importance of addressing tumor resistance mechanisms .
  • Neuroprotective Properties : Emerging research suggests that Ethanesulfonamide may also possess neuroprotective properties, potentially benefiting patients undergoing chemotherapy by mitigating some neurotoxic effects associated with other treatments .

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